molecular formula C10H17N3O B15259128 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B15259128
M. Wt: 195.26 g/mol
InChI Key: BAEUSJMDNNKUIL-UHFFFAOYSA-N
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Description

The compound 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocycle featuring a pyrazolo[3,4-c]pyridine core with partial saturation (indicated by the 1H,4H,5H,6H,7H notation). Key structural attributes include:

  • 4-Methyl substituent: Enhances steric bulk and modulates electronic properties.
  • 1-(Propan-2-yl) group: An isopropyl moiety that may influence lipophilicity and metabolic stability.
  • The molecular formula is inferred as C9H15N3O, yielding a calculated molecular weight of 181.24 g/mol.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-6(2)13-8-5-11-4-7(3)9(8)10(14)12-13/h6-7,11H,4-5H2,1-3H3,(H,12,14)

InChI Key

BAEUSJMDNNKUIL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1C(=O)NN2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Functional Group Transformations

Hydroxyl group (position 3)

  • Dehydration : Conversion to a ketone or alkyne via acid-catalyzed elimination (e.g., H₂SO₄, reflux).

  • Substitution : Replacement with amino, halogen, or other nucleophiles under basic conditions (e.g., NH₃, NaOH).

Methyl group (position 4)

  • Oxidation : Potential conversion to a carboxylic acid or ketone using oxidants like KMnO₄ (under acidic conditions) .

  • Dealkylation : Removal via hydrolytic cleavage (e.g., HCl, reflux).

Propan-2-yl group (position 1)

  • Epoxidation : Reaction with peracids (e.g., m-CPBA) to form epoxides.

  • Hydrolysis : Acidic or basic cleavage to form carbonyl compounds.

Substitution Reactions

Electrophilic Substitution
The pyridine ring in pyrazolo[3,4-c]pyridines is typically electron-deficient, favoring electrophilic substitution at specific positions. For example:

  • Nitration : Introduction of nitro groups at para/ortho positions using HNO₃/H₂SO₄ .

  • Alkylation : Friedel-Crafts alkylation (e.g., AlCl₃, alkyl halides) to introduce new alkyl groups.

Nucleophilic Substitution
The pyrazole ring may undergo nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups. For instance:

  • Amination : Reaction with amines (e.g., NH₃, NaOH) to replace halogens or other leaving groups.

Stability and Reactivity

PropertyDescriptionSource
Thermal Stability Stable under standard laboratory conditions; decomposes under extreme pH or heat.
Solubility Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to polar functional groups.
Reactivity Prone to tautomerization (e.g., hydroxyl ⇌ keto forms) and electrophilic attack .

Scientific Research Applications

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives, emphasizing synthesis, physicochemical properties, and functional implications.

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound Pyrazolo[3,4-c]pyridine 4-Methyl, 1-isopropyl, 3-OH 181.24 (calculated) Not detailed in evidence Hydroxyl group enhances polarity
4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole Pyrrole Aroyl, pyrazolylsulfonyl ~300–350 (estimated) Diazomethane alkylation Stabilized by sulfonyl groups
Example 64 Chromenone derivative Pyrazolo[3,4-c]pyrimidine Fluoro, chromenone, methyl ester 536.4 Pd-catalyzed cross-coupling High melting point (303–306°C)
tert-Butyl pyrazolo[3,4-c]pyridine carboxylate Pyrazolo[3,4-c]pyridine tert-Butyl ester, oxo group 306.37 Multi-step alkylation Lipophilic ester; lower solubility

Structural Differences and Implications

Core Saturation : The target compound’s partially saturated pyrazolo[3,4-c]pyridine core contrasts with fully aromatic pyrazolo[3,4-b]pyridin-6-ones . Saturation may reduce planarity, affecting binding interactions in biological targets.

Biological Activity

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol (CAS Number: 1780735-70-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

The chemical structure of this compound is characterized by a pyrazolo-pyridine framework. Its molecular formula is C10H17N3OC_{10}H_{17}N_3O, indicating the presence of nitrogen and oxygen heteroatoms which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: It effectively inhibited biofilm formation in bacterial cultures, which is critical for preventing chronic infections .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines.

Research Insights:

  • Cell Line Sensitivity: The compound exhibited IC50 values indicating significant cytotoxicity against breast cancer cell lines such as MCF-7 and NCI-H460 .
  • Mechanism of Action: Studies suggest that these compounds may disrupt microtubule dynamics and induce apoptosis through caspase activation pathways .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

StudyFindings
Study A Evaluated the cytotoxic effects on MCF-7 cells; IC50 = 7.01 ± 0.60 µM .
Study B Investigated the antimicrobial efficacy against Mycobacterium tuberculosis; showed promising results with IC50 values between 1.35 to 2.18 µM .
Study C Assessed biofilm inhibition in Staphylococcus species; demonstrated significant reduction in biofilm formation .

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